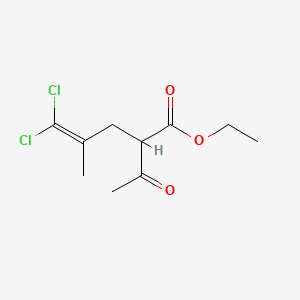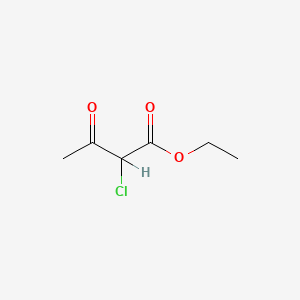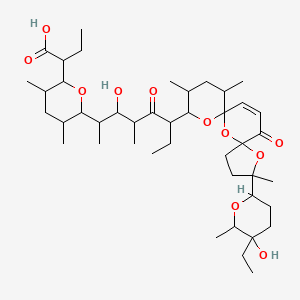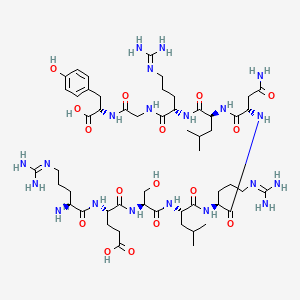
Allotrap
Descripción general
Descripción
Allotrap is a small synthetic peptide derived from the alpha1 helix of the heavy chain of HLA class I proteins; inhibits human T cell responses in vitro; prolongs allograft survival in rats and mice.
Aplicaciones Científicas De Investigación
Prolongation of Skin Allograft Survival
Allotrap has shown effectiveness in prolonging the survival of skin allografts in animal models. In a study, Allotrap peptides derived from human MHC class I sequences were found to prolong allograft survival in rats and mice. Specifically, Allotrap 2702 extended graft survival when administered post-transplantation, indicating its potential in transplant immunology (Buelow et al., 1995).
Induction of Tolerance in Cardiac Allotransplantation
Allotrap has also been investigated for its role in inducing tolerance in cardiac allotransplantation in rodents. A study demonstrated that cardiac allografts in rats survived indefinitely following administration of Allotrap and cyclosporin A, suggesting a mechanism involving the induction of clonal anergy (Masroor et al., 1998).
Attenuation of Aortic Graft Arteriosclerosis
Research indicates that Allotrap peptide therapy can attenuate arteriosclerosis in aortic allotransplants. Allotrap therapy inhibited vascular intimal thickening and other related complications in an aortic allotransplant model. This effect was associated with multiple actions of the peptide, including induction of heme oxygenase-1 and inhibition of TNF-α production (Li et al., 2002).
Graft Survival and Immunomodulation
Allotrap has shown to have immunomodulatory effects and can prolong graft survival. A study exploring the use of Allotrap in small bowel transplants found that it modulated immune responses and prolonged graft survival, indicating its potential utility in transplant immunology (Tice et al., 1998).
Inhibition of TNF-α and Immunomodulation
Allotrap peptides have been shown to inhibit tumor necrosis factor (TNF) production in vitro and in vivo. A study highlighted that Allotrap 1258 inhibited TNF-α production without affecting other cytokines, indicating its specificity and potential in controlling inflammatory responses (Iyer et al., 2000).
Propiedades
Número CAS |
151232-75-6 |
|---|---|
Nombre del producto |
Allotrap |
Fórmula molecular |
C53H90N20O16 |
Peso molecular |
1263.4 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H90N20O16/c1-26(2)20-34(46(84)68-31(9-6-18-63-52(58)59)43(81)65-24-40(77)66-37(50(88)89)22-28-11-13-29(75)14-12-28)70-48(86)36(23-39(55)76)72-44(82)32(10-7-19-64-53(60)61)69-47(85)35(21-27(3)4)71-49(87)38(25-74)73-45(83)33(15-16-41(78)79)67-42(80)30(54)8-5-17-62-51(56)57/h11-14,26-27,30-38,74-75H,5-10,15-25,54H2,1-4H3,(H2,55,76)(H,65,81)(H,66,77)(H,67,80)(H,68,84)(H,69,85)(H,70,86)(H,71,87)(H,72,82)(H,73,83)(H,78,79)(H,88,89)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
KXASYRUYKYOKGG-IWLMWFOOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Apariencia |
Solid powder |
Otros números CAS |
151232-75-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
RESLRNLRGY |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
allotrap Allotrap 1258 Allotrap 2702 Allotrap E Allotrap G peptide Bc-1nl RDP58 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



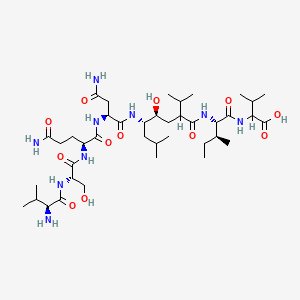
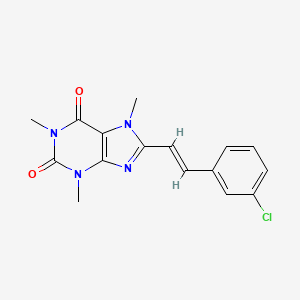

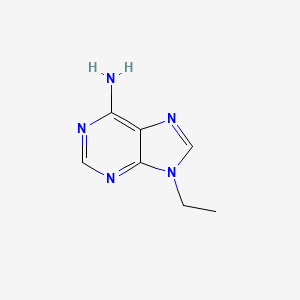

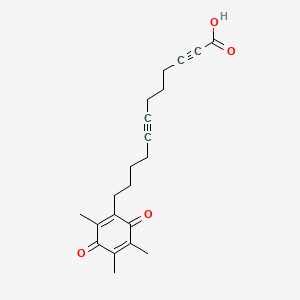

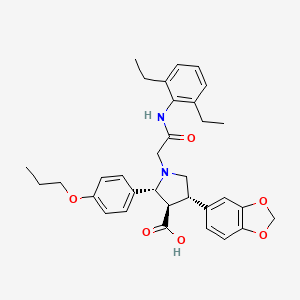
![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)
